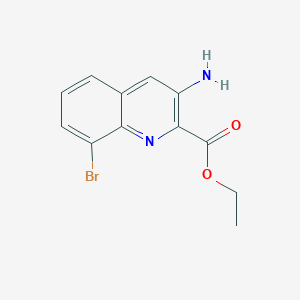
Ethyl 3-amino-8-bromoquinoline-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-amino-8-bromoquinoline-2-carboxylate is a chemical compound with the molecular formula C₁₂H₁₁BrN₂O₂ and a molecular weight of 295.13 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-8-bromoquinoline-2-carboxylate typically involves the bromination of quinoline derivatives followed by esterification and amination reactions. One common method includes the following steps:
Bromination: Quinoline is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst to introduce the bromine atom at the 8th position.
Esterification: The brominated quinoline is then esterified with ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl ester.
Amination: Finally, the ester is reacted with ammonia or an amine to introduce the amino group at the 3rd position.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
Ethyl 3-amino-8-bromoquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced to form different quinoline derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
科学研究应用
Ethyl 3-amino-8-bromoquinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Studied for its potential as an antimalarial and anticancer agent.
Industry: Used in the development of new materials and catalysts.
作用机制
The mechanism of action of Ethyl 3-amino-8-bromoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interfering with DNA replication. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
相似化合物的比较
Similar Compounds
Ethyl 3-amino-7-bromoquinoline-2-carboxylate: Similar structure but with the bromine atom at the 7th position.
Ethyl 3-aminoquinoline-2-carboxylate: Lacks the bromine atom.
8-Bromoquinoline: Lacks the amino and carboxylate groups.
Uniqueness
Ethyl 3-amino-8-bromoquinoline-2-carboxylate is unique due to the specific positioning of the amino, bromine, and carboxylate groups, which confer distinct chemical reactivity and potential biological activity compared to its analogues .
属性
分子式 |
C12H11BrN2O2 |
|---|---|
分子量 |
295.13 g/mol |
IUPAC 名称 |
ethyl 3-amino-8-bromoquinoline-2-carboxylate |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-9(14)6-7-4-3-5-8(13)10(7)15-11/h3-6H,2,14H2,1H3 |
InChI 键 |
SLPPBILAWGNEKR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C=C2C=CC=C(C2=N1)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


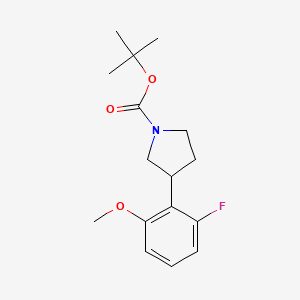
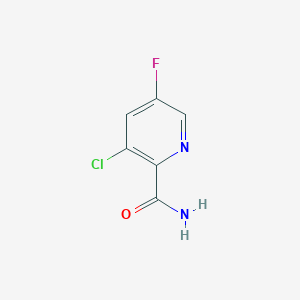
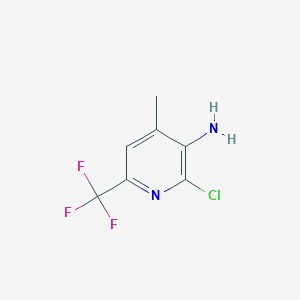
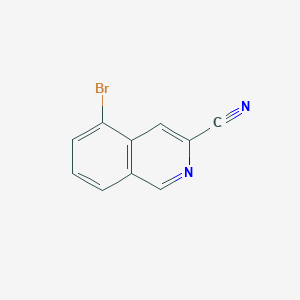

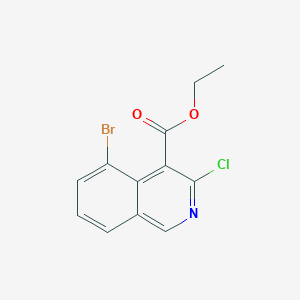
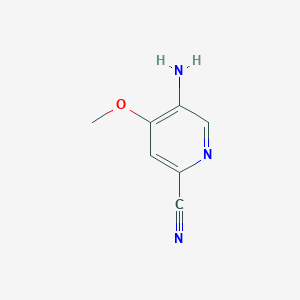
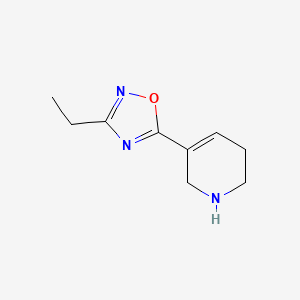
![4-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13677133.png)
![1'-Cbz-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B13677139.png)
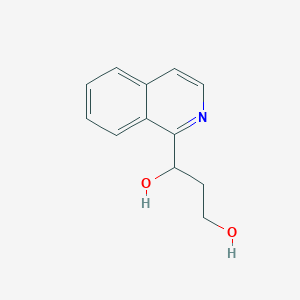
![1-Fluoro-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13677151.png)
![2-Chloro-4H-pyrrolo[3,4-d]thiazol-6(5H)-one](/img/structure/B13677157.png)
![Methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B13677162.png)
